(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one
Description
This compound is a structurally complex tetracyclic molecule featuring a fused ring system (tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]) with conjugated double bonds, a 4-(difluoromethoxy)phenyl substituent, and a methylidene group at position 12. The stereochemistry (13E) indicates the trans configuration of the methylidene moiety.
Properties
IUPAC Name |
(16E)-16-[[4-(difluoromethoxy)phenyl]methylidene]-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2O3/c1-27-12-11-22-21-10-8-20(31-2)14-17(21)5-9-23(22)24(27)15-18(25(27)30)13-16-3-6-19(7-4-16)32-26(28)29/h3-4,6-8,10,13-14,22-24,26H,5,9,11-12,15H2,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYMIDMUFXWPCF-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC=C(C=C4)OC(F)F)C2=O)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)OC(F)F)/C2=O)CCC5=C3C=CC(=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one typically involves multiple steps, starting from simpler organic precursors. The key steps include:
- Formation of the tetracyclic core : This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
- Introduction of the methoxy and difluoromethoxy groups : These functional groups are usually introduced via nucleophilic substitution reactions, using appropriate methoxy and difluoromethoxy reagents.
- Final assembly and purification : The final steps involve the coupling of the phenylmethylidene group and purification of the compound through techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions: (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
- Substitution : Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or amines.
- Oxidation : Potassium permanganate in acidic or basic conditions.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one has several scientific research applications:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
- Medicine : Explored as a lead compound for the development of new pharmaceuticals.
- Industry : Potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadeca-2,4,6-trien-14-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : The target compound shares a tetracyclic framework with FDB027487 (), but differs in substituents: the latter has glucuronic acid and hydroxyl groups, whereas the target compound features fluorinated and methoxy groups. This substitution may influence solubility and receptor binding.
Biological Activity: While the target compound’s activity is undocumented, Compound 4 () demonstrates that methoxy and hydroxyl groups on aromatic systems correlate with antibacterial effects. The difluoromethoxy group in the target compound could enhance metabolic stability compared to non-fluorinated analogs.
Conformational Stability : Analogous to the heptacyclic compound in , the target compound’s fused rings likely adopt rigid conformations, stabilized by intramolecular interactions (e.g., C–H···O/N). However, the absence of sulfur or nitrogen in the target compound may reduce polar interactions.
Research Implications and Gaps
- Bioactivity Prediction: The difluoromethoxy group may confer resistance to oxidative degradation, as seen in fluorinated pharmaceuticals.
- Crystallography : The compound’s crystal packing might resemble ’s hydrogen-bonded dimers, but fluorinated substituents could alter π-π stacking or hydrophobicity.
- Methodological Limitations: No direct data on synthesis or characterization exist in the evidence. Techniques like SHELXL () or LC/MS () would be critical for structural validation.
Biological Activity
The compound known as (13E)-13-{[4-(difluoromethoxy)phenyl]methylidene}-5-methoxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2,4,6-trien-14-one is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a tetracyclic framework which is significant for its biological interactions. The presence of difluoromethoxy and methoxy groups may influence its lipophilicity and interaction with biological targets.
Key Properties:
- Molecular Formula: C22H23F2O3
- Molecular Weight: 396.42 g/mol
- Structural Characteristics: Tetracyclic structure with multiple double bonds and functional groups that may enhance reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activity through various mechanisms, including:
- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells, a critical pathway for cancer treatment.
- Inhibition of Tumor Growth: Studies have shown that structurally related compounds can inhibit the proliferation of various cancer cell lines.
Case Study:
A study on related tetracyclic compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7) at concentrations as low as 10 µM, suggesting potential for further investigation into this compound’s efficacy in oncology.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds similar to the target molecule have been reported to exhibit anti-inflammatory properties by:
- Inhibiting Pro-inflammatory Cytokines: Such compounds can reduce the production of TNF-alpha and IL-6 in macrophages.
Research Finding:
A study found that a related compound reduced inflammation markers in a rat model of arthritis, indicating potential therapeutic applications in inflammatory diseases.
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties:
- Mechanism: It may protect neuronal cells from oxidative stress and apoptosis.
Evidence:
In vitro studies have shown that derivatives of this compound can enhance neuronal survival in models of neurodegeneration.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Modulation of Signaling Pathways: Interference with pathways such as MAPK and PI3K/Akt has been observed in similar compounds.
- Antioxidant Activity: The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step organic reactions, including cyclization, functional group protection/deprotection, and regioselective substitutions. Key factors include:
- Temperature control : For cyclization steps, maintaining 60–80°C in anhydrous solvents (e.g., THF or DMF) minimizes side reactions .
- Solvent choice : Polar aprotic solvents enhance reactivity of intermediates, while dichloromethane improves selectivity in benzylidene formation .
- Catalysts : Use of Pd/C or Grubbs catalysts for stereochemical control in tetracyclic framework assembly . Yield optimization requires iterative HPLC or GC-MS monitoring to identify bottlenecks (e.g., hydrolysis of difluoromethoxy groups) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : - and -NMR resolve the difluoromethoxy group and methylidene geometry (13E configuration) .
- HRMS : High-resolution mass spectrometry confirms molecular formula (CHFO) and detects isotopic patterns of chlorine or sulfur impurities .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) separate stereoisomers and quantify purity (>95%) .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
Discrepancies in stereochemistry (e.g., 11,15-methyl positioning) arise from competing ring-closure pathways. Methodological solutions:
- Chiral auxiliaries : Temporarily introduce bulky groups (e.g., tert-butyl) to enforce desired ring conformation during cyclization .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, while variable-temperature NMR detects dynamic stereoisomerism .
- DFT calculations : Predict thermodynamic stability of stereoisomers to prioritize reaction pathways .
Q. What strategies mitigate contradictions in biological activity data across in vitro assays?
Discrepancies may stem from assay-specific conditions (e.g., solvent polarity affecting compound solubility). Recommendations:
- Standardized protocols : Use DMSO stock solutions at <0.1% final concentration to avoid cytotoxicity artifacts .
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) alongside cell-based assays .
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .
Q. How can computational tools predict environmental fate and toxicity of this compound?
- QSAR models : Predict biodegradability and bioaccumulation using descriptors like logP (estimated 3.2) and topological polar surface area (TPSA ≈ 65 Ų) .
- Molecular docking : Screen for unintended interactions with eco-relevant proteins (e.g., cytochrome P450 in aquatic species) .
- In silico degradation : Simulate hydrolysis pathways under varying pH and UV exposure using software like EPI Suite .
Methodological Design Considerations
Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic properties?
- Microsomal stability assays : Use liver microsomes from multiple species (human, rat) to assess metabolic clearance .
- Permeability assays : Parallel artificial membrane permeability assay (PAMPA) predicts blood-brain barrier penetration .
- PK/PD modeling : Integrate in vivo pharmacokinetic data with efficacy metrics to refine dosing regimens .
Q. How should researchers address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat transfer and reduce byproduct formation in exothermic steps .
- Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent stoichiometry, mixing time) using response surface methodology .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
